3-(N-Nitrosomethylamino)propionaldehyde
Overview
Description
Scientific Research Applications
Organocatalytic Applications in Synthesis
The compound has been utilized in organocatalytic processes, such as the asymmetric Michael addition, which was a crucial step in the synthesis of (−)-botryodiplodin. This process involved propionaldehyde and achieved a high enantiomeric excess, indicating its potential utility in the production of stereochemically complex molecules (Andrey, Vidonne, & Alexakis, 2003).
Catalyst in Reductive Amination
The compound's derivatives have been part of the reductive amination process using earth-abundant metal-based catalysts. This synthesis method is vital for creating various N-methylated and N-alkylated amines, amino acid derivatives, and drug molecules, highlighting its importance in the synthesis of life-science molecules (Senthamarai et al., 2018).
Environmental Implications and Treatment
The compound has environmental relevance, particularly in water treatment, as its photolysis in aqueous solutions leads to various degradation products. Understanding the kinetics and products of its photolysis is essential for developing efficient water treatment methods, especially for removing contaminants like N-nitrosodimethylamine (NDMA) (Stefan & Bolton, 2002).
Role in DNA Adduct Formation and Carcinogenicity
It's important to note that derivatives of this compound, like tobacco-specific N-nitrosamines, are involved in DNA adduct formation and are classified as carcinogenic. The understanding of their metabolism, DNA interactions, and carcinogenicity is crucial for cancer research and public health (Li & Hecht, 2022).
Involvement in Disinfection By-products Formation
In water treatment, the formation of disinfection by-products (DBPs) like nitrosamines is a concern. The compound's derivatives are potent precursors for carbonated and nitrogenated DBPs, making its study essential for ensuring safe drinking water (Chang, Chen, & Wang, 2011).
Safety and Hazards
Future Directions
The future directions for research on 3-(N-Nitrosomethylamino)propionaldehyde could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards, particularly its carcinogenic effects .
properties
IUPAC Name |
N-methyl-N-(3-oxopropyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSPCLZUXSVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006062 | |
Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85502-23-4 | |
Record name | 3-(Methylnitrosoamino)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85502-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylnitrosaminopropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085502234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4C3WCP5XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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